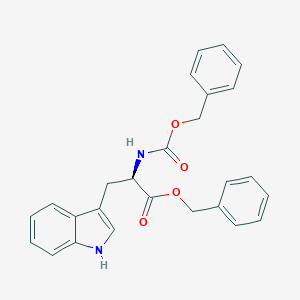![molecular formula C22H25ClN2O3 B187996 N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide CAS No. 6044-44-6](/img/structure/B187996.png)
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZA is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves the inhibition of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in the regulation of gene expression and cellular metabolism, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.
Biochemische Und Physiologische Effekte
Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are numerous future directions for the research and development of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide. One area of focus is the development of new cancer therapies that utilize N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a key component. Additionally, there is potential for the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in the treatment of other diseases, including inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in these areas.
Synthesemethoden
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be synthesized using a variety of methods, including the use of solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(3-chlorophenoxy)propanoic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One area of research involves the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a potential treatment for cancer. Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
6044-44-6 |
|---|---|
Produktname |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
Molekularformel |
C22H25ClN2O3 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26) |
InChI-Schlüssel |
OLPSFWOSPKFGKJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)
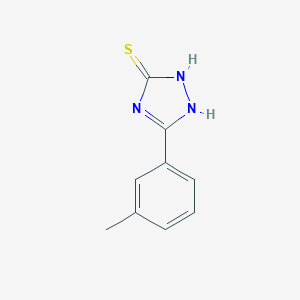
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
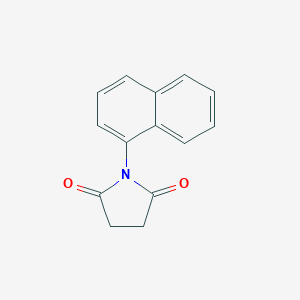
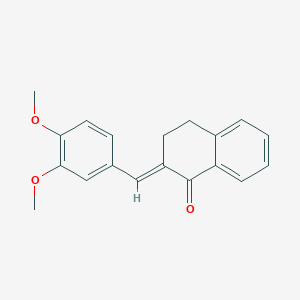
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
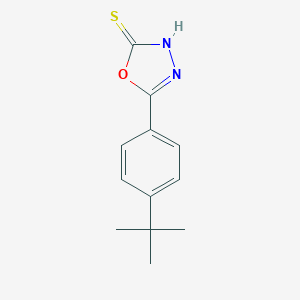
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
